9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole

Vue d'ensemble

Description

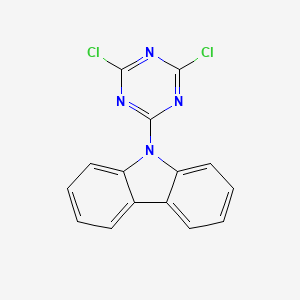

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole is a compound that combines the structural features of carbazole and triazine. Carbazole is a heterocyclic aromatic organic compound, while triazine is a nitrogen-containing heterocycle. The combination of these two moieties results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Mécanisme D'action

Target of Action

The primary target of 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents .

Mode of Action

It is known that the compound’s triazine ring structure plays a significant role in its interaction with the target . The compound’s interaction with DNA gyrase may result in the inhibition of the enzyme’s activity, leading to the disruption of DNA replication and transcription .

Biochemical Pathways

The compound’s interaction with DNA gyrase affects the DNA replication and transcription pathways . By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, which is necessary for these processes. This disruption can lead to cell death, providing the compound with its antibacterial properties .

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting DNA gyrase, the compound disrupts essential cellular processes, leading to cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances can impact the compound’s stability and efficacy .

Méthodes De Préparation

The synthesis of 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole typically involves the substitution of one chlorine atom in cyanuric chloride by carbazolyllithium in tetrahydrofuran (THF) . This reaction is carried out under controlled conditions to ensure the selective substitution and formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the triazine ring. Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules. These reactions often involve catalysts and specific reaction conditions.

Major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce extended conjugated systems.

Applications De Recherche Scientifique

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Comparaison Avec Des Composés Similaires

Similar compounds to 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole include other triazine derivatives and carbazole-based compounds. For example:

4,6-Dichloro-1,3,5-triazin-2-amine: Another triazine derivative with similar reactivity but different applications.

Carbazole-based dyes: Compounds that share the carbazole moiety and are used in dye synthesis and electronic applications.

The uniqueness of this compound lies in its combination of triazine and carbazole, providing a versatile platform for various chemical modifications and applications .

Activité Biologique

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole is a synthetic compound that combines the structural features of carbazole and triazine. This hybrid compound has garnered attention for its potential biological activities, particularly in the fields of fluorescence and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves an addition-elimination reaction between carbazole and cyanuric chloride in the presence of a base. The resulting compound exhibits intense blue fluorescence when exposed to UV radiation, indicating its potential use in photonic applications.

Synthesis Process

- Preparation of Carbazole Salt : Carbazole is dissolved in tetrahydrofuran (THF) and treated with aqueous potassium hydroxide to form a potassium salt.

- Reaction with Cyanuric Chloride : The potassium salt is then reacted with cyanuric chloride under nitrogen atmosphere, leading to the formation of the target compound.

- Crystallization : The product is purified through crystallization from chloroform, yielding bright blue crystals.

The crystal structure has been characterized using X-ray diffraction techniques, confirming its monoclinic symmetry and specific molecular dimensions .

Fluorescence Properties

The compound exhibits strong fluorescence in both solid and solution states when irradiated with UV light at 253 nm. The photoluminescence spectrum shows emissions at 322 nm and 336 nm in THF solution, which are attributed to the carbazole moiety's influence on the triazine structure .

Antimicrobial Activity

Carbazole derivatives have been investigated for their antimicrobial properties against various pathogens. While specific data on this compound is scarce, related studies indicate that similar compounds exhibit zones of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli . These findings highlight the need for further investigation into the antimicrobial potential of this specific compound.

Neuroprotective Effects

Preliminary studies suggest that carbazole derivatives can exhibit neuroprotective effects against neuronal cell injury induced by excitotoxic agents like glutamate. Compounds with bulky substituents at the nitrogen position have shown significant neuroprotective activity . This raises the possibility that this compound may also possess similar neuroprotective properties due to its structural features.

Case Studies

Several studies have explored the biological activities of carbazole derivatives:

- Anti-inflammatory Studies : A series of carbazole derivatives were tested for their ability to inhibit neutrophil activity. Compounds like 9-(2-chlorobenzyl)-9H-carbazole showed promising results with IC50 values significantly lower than standard controls .

- Antimicrobial Testing : In a study evaluating various N-substituted carbazoles against bacterial strains, certain derivatives demonstrated effective antimicrobial properties with notable zones of inhibition .

- Neuroprotective Research : Investigations into neuroprotective activities revealed that specific carbazole derivatives could protect neuronal cells from oxidative stress and excitotoxicity .

Propriétés

IUPAC Name |

9-(4,6-dichloro-1,3,5-triazin-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N4/c16-13-18-14(17)20-15(19-13)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)21/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLSATMXYQYLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731683 | |

| Record name | 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24209-95-8 | |

| Record name | 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.